Cas no 2097976-14-0 (N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide)

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide is a synthetic organic compound featuring a piperidine core substituted with a hydroxyethyl group and an acetamide moiety. Its structure combines a polar hydroxyethyl group with a lipophilic N-butyl chain, offering balanced solubility properties for pharmaceutical or agrochemical applications. The presence of the piperidine ring provides conformational rigidity, while the acetamide linker enhances metabolic stability. The hydroxyethyl group introduces potential for further derivatization or hydrogen bonding interactions. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system or antimicrobial pathways. Its well-defined structure allows for precise modifications to optimize physicochemical or pharmacological properties.
N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide structure
2097976-14-0 structure
Product name:N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
CAS No:2097976-14-0
MF:C13H26N2O2
MW:242.357743740082
CID:5048709

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
    • N-butyl-2-[4-(2-hydroxyethyl)piperidin-1-yl]acetamide
    • N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
    • Inchi: 1S/C13H26N2O2/c1-2-3-7-14-13(17)11-15-8-4-12(5-9-15)6-10-16/h12,16H,2-11H2,1H3,(H,14,17)
    • InChI Key: OKTRZIIFEOACOT-UHFFFAOYSA-N
    • SMILES: OCCC1CCN(CC(NCCCC)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 214
  • Topological Polar Surface Area: 52.6
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 415.3±20.0 °C at 760 mmHg
  • Flash Point: 205.0±21.8 °C
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Security Information

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N301426-100mg
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0
100mg
$ 95.00 2022-06-03
Life Chemicals
F1907-2599-0.25g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-2599-2.5g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2599-5g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-2599-1g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
1g
$401.0 2023-09-07
TRC
N301426-1g
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-2599-10g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
10g
$1684.0 2023-09-07
TRC
N301426-500mg
n-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0
500mg
$ 365.00 2022-06-03
Life Chemicals
F1907-2599-0.5g
N-butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide
2097976-14-0 95%+
0.5g
$380.0 2023-09-07

Additional information on N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide

Research Brief on N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) in Chemical Biology and Pharmaceutical Applications

N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and hydroxyethyl functional groups, exhibits potential therapeutic properties, particularly in the modulation of neurological and metabolic pathways. Recent studies have explored its synthesis, pharmacokinetics, and biological activity, positioning it as a promising candidate for drug development.

The synthesis of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide involves a multi-step process, including the alkylation of piperidine derivatives and subsequent amidation. Researchers have optimized these steps to improve yield and purity, as reported in recent publications. The compound's structural features, such as the hydroxyethyl group, contribute to its solubility and bioavailability, making it suitable for oral administration in preclinical models.

In vitro studies have demonstrated that N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide exhibits significant binding affinity to specific G-protein-coupled receptors (GPCRs), which are implicated in neurological disorders such as Parkinson's disease and depression. Mechanistic studies suggest that the compound acts as an allosteric modulator, enhancing receptor activity without direct agonism. This property reduces the risk of desensitization, a common limitation of traditional agonists.

Recent in vivo experiments in rodent models have further validated the compound's therapeutic potential. For instance, administration of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide resulted in improved motor function in Parkinsonian mice, with minimal side effects. Additionally, metabolic studies indicated that the compound is rapidly absorbed and metabolized, with a half-life conducive to once-daily dosing. These findings underscore its viability as a lead compound for further development.

Despite these promising results, challenges remain in the clinical translation of N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide. Issues such as scale-up synthesis, long-term toxicity, and formulation stability are currently under investigation. Collaborative efforts between academic and industrial researchers are underway to address these hurdles, with the goal of advancing the compound to Phase I clinical trials within the next two years.

In conclusion, N-Butyl-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetamide (CAS: 2097976-14-0) represents a significant advancement in the search for novel therapeutics targeting GPCR-related disorders. Its unique pharmacological profile and favorable pharmacokinetics make it a standout candidate in the competitive landscape of drug discovery. Future research will focus on optimizing its efficacy and safety, paving the way for its potential application in human medicine.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.